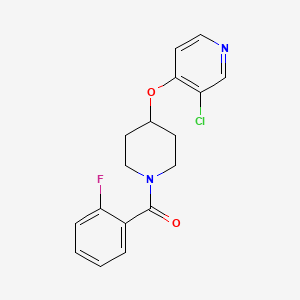

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone

CAS No.: 2034315-67-6

Cat. No.: VC7556820

Molecular Formula: C17H16ClFN2O2

Molecular Weight: 334.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034315-67-6 |

|---|---|

| Molecular Formula | C17H16ClFN2O2 |

| Molecular Weight | 334.78 |

| IUPAC Name | [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C17H16ClFN2O2/c18-14-11-20-8-5-16(14)23-12-6-9-21(10-7-12)17(22)13-3-1-2-4-15(13)19/h1-5,8,11-12H,6-7,9-10H2 |

| Standard InChI Key | ASBRPZAVMSOOAI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3F |

Introduction

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone is a complex organic molecule that incorporates several functional groups, including a piperidine ring, a pyridine ring, and a fluorinated phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by the presence of these diverse functional groups.

Potential Biological Activities

Compounds with similar structures to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone may exhibit a range of biological activities due to their diverse functional groups. These activities could include:

-

Neurological Effects: Piperidine and pyridine rings are common in drugs that interact with neurotransmitter systems.

-

Antimicrobial Properties: Halogenated compounds, such as those containing chlorine, can exhibit antimicrobial activity.

-

Anti-inflammatory Effects: The presence of a fluorinated phenyl group may influence the compound's ability to interact with enzymes involved in inflammation.

Research Findings and Applications

While specific research findings on (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone are not detailed in the provided sources, compounds with similar structures are often investigated for their potential therapeutic applications. These include:

-

Pharmaceutical Development: Compounds with diverse functional groups are frequently studied for their ability to modulate biological pathways.

-

Biological Assays: In vitro and in vivo studies would be necessary to determine the compound's efficacy and safety.

Future Directions

-

Synthetic Chemistry: Developing efficient synthesis routes for this compound.

-

Biological Screening: Conducting comprehensive biological assays to assess its therapeutic potential.

-

Structural Modifications: Exploring structural analogs to optimize biological activity and pharmacokinetic properties.

Given the limitations in the available data, future studies should focus on these areas to provide a comprehensive understanding of this compound's potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume